molecular formula C11H18ClN3 B1501053 N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride CAS No. 1185313-01-2

N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride

Cat. No.: B1501053
CAS No.: 1185313-01-2
M. Wt: 227.73 g/mol
InChI Key: MMBAAJOWUNIASS-UHFFFAOYSA-N
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Description

N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by its molecular structure, which includes a piperidine ring attached to a pyridine ring through a methylene bridge

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with piperidine-3-carboxaldehyde and pyridin-2-amine as starting materials.

  • Reaction Steps: The reaction involves the formation of an imine intermediate by reacting piperidine-3-carboxaldehyde with pyridin-2-amine. This intermediate is then reduced to form the final product.

  • Reduction: The reduction step can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Hydrochloride Formation: The final product is obtained as a hydrochloride salt by treating the amine with hydrochloric acid (HCl).

Industrial Production Methods:

  • Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is scaled up using reactors and continuous flow processes to ensure consistent quality and yield.

  • Purification: The compound is purified using techniques such as recrystallization or column chromatography to remove impurities and obtain a high-purity product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: The compound can be reduced to form different reduced derivatives.

  • Substitution: It can participate in substitution reactions where functional groups on the piperidine or pyridine rings are replaced with other groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction Reagents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidized Derivatives: Oxidation reactions can lead to the formation of N-oxide derivatives.

  • Reduced Derivatives: Reduction reactions can produce amines or other reduced forms of the compound.

  • Substituted Derivatives: Substitution reactions can result in the formation of various substituted piperidine and pyridine derivatives.

Scientific Research Applications

N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a ligand in biological studies to investigate receptor binding and enzyme inhibition.

  • Industry: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride is similar to other piperidine derivatives such as N-(piperidin-3-ylmethyl)acetamide and tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride. it is unique in its specific structure and potential applications. The presence of the pyridine ring and the specific substitution pattern distinguishes it from other compounds in the same class.

Comparison with Similar Compounds

  • N-(piperidin-3-ylmethyl)acetamide

  • tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride

Properties

IUPAC Name

N-(piperidin-3-ylmethyl)pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.ClH/c1-2-7-13-11(5-1)14-9-10-4-3-6-12-8-10;/h1-2,5,7,10,12H,3-4,6,8-9H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBAAJOWUNIASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNC2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671547
Record name N-[(Piperidin-3-yl)methyl]pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185313-01-2
Record name N-[(Piperidin-3-yl)methyl]pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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